2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
説明
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide, also known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用機序
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide inhibits the activity of CHK1, a protein that is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and helps to prevent the replication of damaged DNA. By inhibiting CHK1, this compound disrupts the DNA damage response pathway and leads to the accumulation of DNA damage, ultimately resulting in cancer cell death.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of CHK1, which leads to the accumulation of DNA damage and ultimately results in cancer cell death. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory diseases.
実験室実験の利点と制限
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easier to administer and study than larger protein inhibitors. It has also been extensively studied in preclinical models of cancer, which provides a strong foundation for future research. However, there are also some limitations to using this compound in lab experiments. It is currently undergoing clinical trials, which means that it may not be readily available for use in research. In addition, the mechanism of action of this compound is complex and involves several proteins, which can make it difficult to study.
将来の方向性
There are several future directions for research on 2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide. One area of focus is the development of combination therapies that include this compound. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which suggests that it may be effective in combination with these treatments. Another area of focus is the development of biomarkers that can predict which patients are most likely to respond to this compound. This could help to identify patients who are most likely to benefit from treatment with this compound. Finally, there is also interest in exploring the potential of this compound in the treatment of other diseases, such as inflammatory diseases.
科学的研究の応用
2-(3-cyano-1H-indol-1-yl)-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This compound has also been shown to inhibit the activity of several proteins that are involved in cancer cell growth and survival, including CHK1, CDK1, and CDK2.
特性
IUPAC Name |
2-(3-cyanoindol-1-yl)-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-8-12-10-19(15-6-2-1-5-14(12)15)11-16(20)18-9-13-4-3-7-21-13/h1-7,10H,9,11H2,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNMKABLOSBFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。